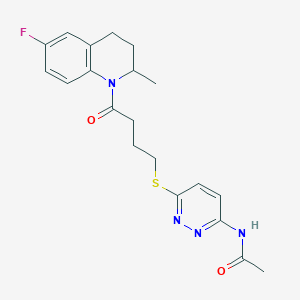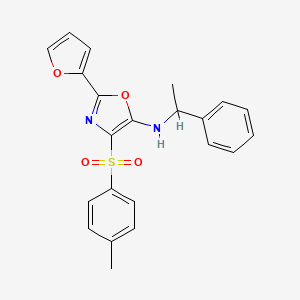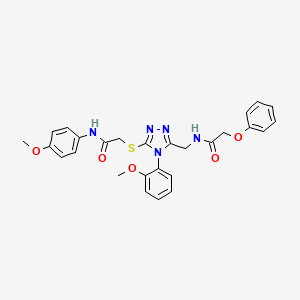
1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has fluorophenyl groups attached, which suggests it may have interesting chemical properties due to the presence of the highly electronegative fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone and piperazine rings, and the introduction of the fluorophenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a rigid, three-dimensional structure due to the presence of the rings. The electronegative fluorine atoms could also influence its shape through their strong pull on the surrounding electrons.Chemical Reactions Analysis
Again, without specific studies or literature, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the fluorine atoms suggests it could participate in reactions involving nucleophilic aromatic substitution. The pyridinone and piperazine rings might also undergo various reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its stability and polarity. The rigid ring structures could also influence its solubility and reactivity.Scientific Research Applications
Radioligand Development for PET Imaging
PET Tracers of Serotonin Receptors : A study focused on the development of new PET tracers for serotonin 5-HT(1A) receptors, utilizing analogs related to the core structure of interest. The cyclohexanecarboxamide derivative demonstrated high affinity and selectivity for the 5-HT1A receptor, indicating its potential for improved in vivo quantification of these receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial Activity
Antimycobacterial and Cytotoxic Evaluation : Research on fluoroquinolone derivatives, including modifications of the core structure, has shown significant antimycobacterial activity against M. tuberculosis. Compounds exhibited complete inhibition of bacterial growth at low concentrations, indicating their potential as anti-TB agents without exhibiting cytotoxicity at relevant doses (J. Sheu et al., 2003).
Antitumor Activity
Antitumor Schiff Bases : A series of 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed significant inhibition against tumor cell lines, particularly CDC25B. The presence of the 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione moiety was found to enhance anti-tumor activity, suggesting these compounds as promising candidates for cancer therapy (Yong Ding et al., 2016).
Drug Synthesis and Process Development
Scale-Up Synthesis of Dopamine Uptake Inhibitor : The development of a robust process for the large-scale synthesis of GBR-12909, a dopamine uptake inhibitor related to the core structure, was described. This study aimed at eliminating chromatographic purifications and using environmentally friendly reagents, achieving significant improvements in the yield and reproducibility of the key coupling reactions (M. Ironside et al., 2002).
Safety And Hazards
Without specific studies, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The future research directions for this compound would depend on its observed properties and potential applications. It could be interesting to study its reactivity, stability, and interactions with biological systems.
Please note that this analysis is quite general due to the lack of specific information on the compound. For a more detailed and accurate analysis, more information or studies on this specific compound would be needed.
properties
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDCNLLZFFBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)
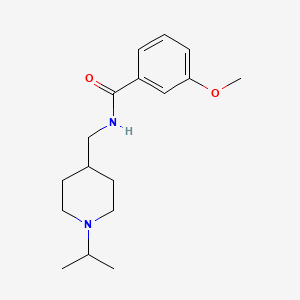

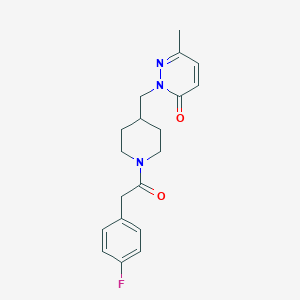
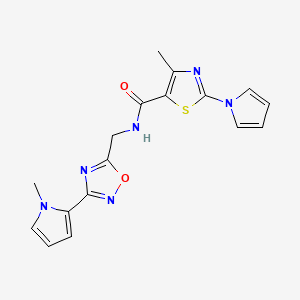
![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
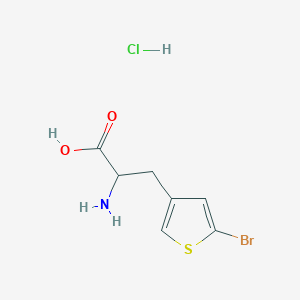
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
